1,4-Dioxaspiro[4.6]undec-6-ene
Overview
Description
1,4-Dioxaspiro[4.6]undec-6-ene is a chemical compound with the linear formula C9H14O2 . It has a molecular weight of 154.211 . It is provided to early discovery researchers as part of a collection of rare and unique chemicals .
Molecular Structure Analysis
The InChI code for 1,4-Dioxaspiro[4.6]undec-6-ene is 1S/C9H14O2/c1-2-4-6-9(5-3-1)10-7-8-11-9/h3,5H,1-2,4,6-8H2 . This compound contains a total of 26 bonds, including 12 non-H bonds, 1 multiple bond, 1 double bond, 1 five-membered ring, 1 seven-membered ring, and 2 aliphatic ethers .Physical And Chemical Properties Analysis
1,4-Dioxaspiro[4.6]undec-6-ene is a colorless liquid . The compound’s CAS Number is 1728-24-1 .Scientific Research Applications
HIV-1 Integrase Inhibition : Spiroundecane(ene) derivatives, including 1,4-Dioxaspiro[4.6]undec-6-ene structures, have shown potential in inhibiting HIV-1 integrase. This enzyme is crucial for the replication of HIV, and its inhibition is a promising strategy for antiretroviral therapy. Research has identified specific spiroundecane(ene) derivatives that effectively inhibit both 3'-processing and strand transfer reactions catalyzed by HIV integrase (Shults et al., 2007).
Solid-Phase Synthesis of Oligonucleotides : In the field of oligonucleotide synthesis, 1,4-Dioxaspiro[4.6]undec-6-ene derivatives have been utilized as linkers for solid-phase synthesis. These compounds offer an orthogonal approach to attach nucleosides to resin supports, enabling the synthesis of base-sensitive biodegradable oligonucleotides (Leisvuori et al., 2008).
Spirocyclic Compounds in Chemistry : The synthesis of fully protected 1,7-Dioxaspiro[5.5]undec-4-ene derivatives of sugars showcases the versatility of these compounds in chemical syntheses. These derivatives serve as intermediates for various chemical reactions and possess significant potential in synthetic organic chemistry (Caputo et al., 2003).
Synthesis of Azaspirocyclic Rings : Azaspirocyclic rings, such as 2-azaspiro[4.6]undec-7-enes, are synthesized using methods involving ring expansion and cyclization. These compounds have applications in medicinal chemistry and drug design (Yeh et al., 2012).
Anticonvulsant Activity : Certain derivatives of 1,4-Dioxaspiro[4.6]undec-6-ene have been evaluated for their potential anticonvulsant activity. Research indicates that specific derivatives exhibit significant protective effects against seizures, offering insights into new treatments for epilepsy and related disorders (Madaiah et al., 2013).
Cytotoxicity Studies : Compounds derived from 1,4-Dioxaspiro[4.6]undec-6-ene have been studied for their cytotoxicity against various cancer cell lines. These studies contribute to the search for new chemotherapeutic agents (Dias et al., 2005).
properties
IUPAC Name |
1,4-dioxaspiro[4.6]undec-6-ene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14O2/c1-2-4-6-9(5-3-1)10-7-8-11-9/h3,5H,1-2,4,6-8H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CQAUTOXIUPPFQV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2(C=CC1)OCCO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90299401 | |
Record name | 1,4-Dioxaspiro[4.6]undec-6-ene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90299401 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
154.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1,4-Dioxaspiro[4.6]undec-6-ene | |
CAS RN |
1728-24-1 | |
Record name | 1,4-Dioxaspiro[4.6]undec-6-ene | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=130060 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 1,4-Dioxaspiro[4.6]undec-6-ene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90299401 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.